molecular formula C12H17ClINO B1394767 4-[(2-Iodophenoxy)methyl]piperidine hydrochloride CAS No. 1220034-66-1

4-[(2-Iodophenoxy)methyl]piperidine hydrochloride

Cat. No. B1394767
CAS RN: 1220034-66-1
M. Wt: 353.63 g/mol
InChI Key: LDUQCBQERFUWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[(2-Iodophenoxy)methyl]piperidine hydrochloride” is a chemical compound with the CAS number 1220034-66-1 . It’s a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H17ClINO . The InChI code is 1S/C11H14INO.ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;/h1-4,11,13H,5-8H2;1H .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 353.62695 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

1. Radiolabeled Probes for σ Receptors

4-[(2-Iodophenoxy)methyl]piperidine hydrochloride and related halogenated 4-(phenoxymethyl)piperidines have been investigated as potential σ receptor ligands. These compounds, particularly those labeled with iodine such as [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine, showed high uptake and retention in various organs, indicating potential for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

2. Crystal and Molecular Structure Analysis

The crystal and molecular structure of compounds related to this compound, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, have been analyzed, revealing important details like hydrogen bonding and C-H…π interactions. This provides insights into the molecular interactions and stability of such compounds (Khan et al., 2013).

3. Neuroprotective Properties

Certain derivatives of 4-[(2-Iodophenoxy)methyl]piperidine, like 1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. These compounds could potentially serve as neuroprotective agents, offering a novel approach to treating neurological conditions (Chenard et al., 1995).

4. CO2 Absorption Characteristics

Research on functionalized piperidine derivatives, which include structures similar to 4-[(2-Iodophenoxy)methyl]piperidine, has explored their interaction with CO2. These studies are significant for understanding the chemical reactions and potential applications in carbon capture technologies (Robinson et al., 2011).

5. Corrosion Inhibition Properties

Piperidine derivatives, including those structurally related to 4-[(2-Iodophenoxy)methyl]piperidine, have been studied for their corrosion inhibition properties on iron. Such research is crucial for the development of effective corrosion inhibitors in various industrial applications (Kaya et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage. It is also harmful to aquatic life .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-[(2-iodophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUQCBQERFUWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[(2-Iodophenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.